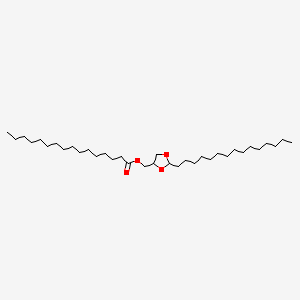
1,2,3,4,5,8-Hexahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,8-Hexahydronaphthalene is a chemical compound with the molecular formula C₁₀H₁₄ and a molecular weight of 134.2182 g/mol . It is a derivative of naphthalene, where the aromatic ring system is partially hydrogenated, resulting in a compound that retains some of the structural features of naphthalene but with different chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5,8-Hexahydronaphthalene can be synthesized through the partial hydrogenation of naphthalene. This process typically involves the use of a hydrogenation catalyst such as palladium or platinum under high pressure and temperature conditions . The reaction can be represented as follows:
C10H8+3H2→C10H14
Industrial Production Methods
In an industrial setting, the hydrogenation of naphthalene is carried out in large reactors where naphthalene is exposed to hydrogen gas in the presence of a catalyst. The reaction conditions are carefully controlled to ensure the selective hydrogenation of the aromatic rings without over-reduction.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,8-Hexahydronaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: Further reduction can lead to the formation of decahydronaphthalene.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Decahydronaphthalene.
Substitution: Halogenated derivatives of hexahydronaphthalene.
Scientific Research Applications
1,2,3,4,5,8-Hexahydronaphthalene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the behavior of partially hydrogenated aromatic systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,8-Hexahydronaphthalene involves its interaction with molecular targets through its partially hydrogenated aromatic system. The compound can participate in various chemical reactions due to the presence of both saturated and unsaturated carbon atoms. These interactions can lead to the formation of new chemical bonds and the transformation of the compound into different products.
Comparison with Similar Compounds
Similar Compounds
Decahydronaphthalene: Fully hydrogenated naphthalene with the formula C₁₀H₁₈.
Tetralin (1,2,3,4-Tetrahydronaphthalene): Partially hydrogenated naphthalene with the formula C₁₀H₁₂.
Uniqueness
1,2,3,4,5,8-Hexahydronaphthalene is unique due to its specific degree of hydrogenation, which imparts distinct chemical properties compared to fully hydrogenated or less hydrogenated derivatives. Its partially hydrogenated structure allows it to participate in a wider range of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
36231-13-7 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
1,2,3,4,5,8-hexahydronaphthalene |
InChI |
InChI=1S/C10H14/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2H,3-8H2 |
InChI Key |
CCLPTDRLVDMCRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)CC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


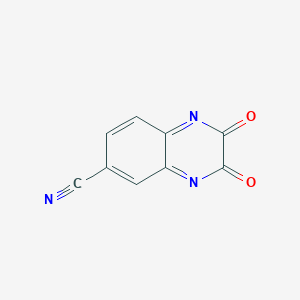
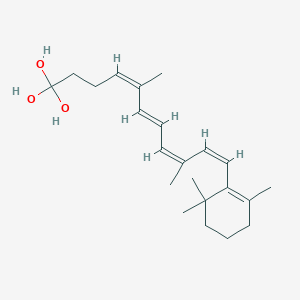

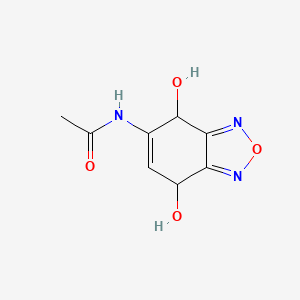
![(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)
![5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one](/img/structure/B13829457.png)
![(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13829467.png)
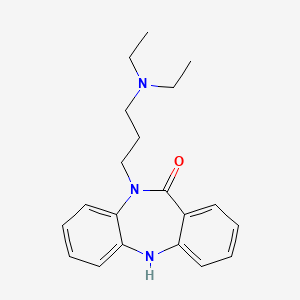

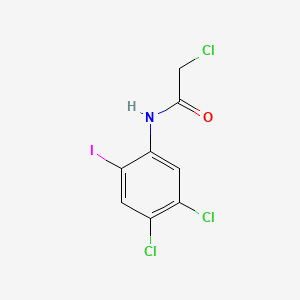
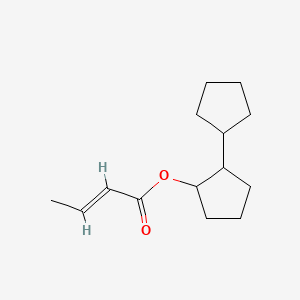
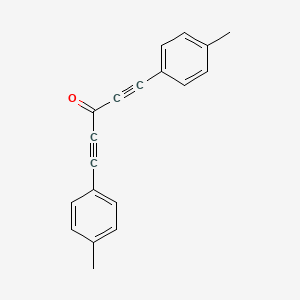
![6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol](/img/structure/B13829483.png)
